molecular formula C12H17FOS B7991386 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol

Cat. No.: B7991386
M. Wt: 228.33 g/mol
InChI Key: DYGLXWZOZSHUAJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is a fluorinated thiophenol derivative characterized by a thiophenol (aromatic ring with a thiol group, -SH) substituted with a fluorine atom at the 4-position and a pentyloxymethyl (-CH₂-O-C₅H₁₁) group at the 2-position.

Properties

IUPAC Name

4-fluoro-2-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-7-14-9-10-8-11(13)5-6-12(10)15/h5-6,8,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLXWZOZSHUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol typically involves the reaction of 4-fluorothiophenol with n-pentyloxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or alkoxides can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Substitution: Various substituted thiophenols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is used in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can form strong interactions with metal ions and proteins, influencing their activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several fluorinated aromatic and heterocyclic compounds documented in the evidence:

Compound Name Key Substituents Key Properties/Applications Reference
2-(4-Fluorophenyl)thiophene Thiophene + 4-fluorophenyl Pharmaceutical intermediates, material science
4-Fluoro-2-(trifluoromethyl)phenylboronic acid Fluorophenyl + CF₃ + boronic acid Suzuki-Miyaura cross-coupling reactions
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Thiophene + fluorophenyl + iodomethyl Intermediate in drug synthesis (e.g., canagliflozin)
Thiophene fentanyl hydrochloride Thiophene + opioid pharmacophore Analgesic (with unstudied toxicology)

Key Observations :

  • Thiophenol vs. Thiophene: The thiophenol group (-SH) in the target compound confers higher reactivity (e.g., nucleophilic substitution, disulfide formation) compared to thiophene derivatives, which are more stable and often used as building blocks in drug discovery .
  • Pentyloxymethyl Chain : The n-pentyloxy group introduces lipophilicity, which may improve membrane permeability in biological systems compared to shorter-chain analogs like methyl or ethyl derivatives .

Stability and Handling

  • Thermal Decomposition : Like 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, the target compound may release toxic gases (e.g., HF, CO) upon heating .
  • Storage : Requires ventilation and protection from oxidizers, akin to recommendations for fluorinated boronic acids .

Biological Activity

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a unique structure characterized by a thiophenol core with a fluorine atom and a pentyloxy group. Its molecular formula is C12H15FOSC_{12}H_{15}FOS, and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the pentyloxy chain.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the thiophenol moiety suggests potential antioxidant properties, while the fluorine atom may enhance lipophilicity, influencing membrane permeability and biological interactions.

Inhibitory Effects

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, studies have reported IC50 values as low as 2.7 µM for related compounds, indicating strong inhibitory potential against AChE .
  • Tyrosinase Inhibition : The inhibition of tyrosinase is significant for treating hyperpigmentation disorders. A study on related fluorinated compounds demonstrated competitive inhibition with IC50 values ranging from 0.18 µM to 40.43 µM, suggesting that structural modifications can enhance or reduce inhibitory activity .

Data Tables

Biological Activity IC50 Value (µM) Reference
AChE Inhibition2.7
Tyrosinase Inhibition0.18 - 40.43

Case Study 1: Acetylcholinesterase Inhibition

In a study examining various phenolic compounds, this compound was synthesized and evaluated for its AChE inhibitory activity. The results indicated that this compound could potentially serve as a lead structure for developing new therapeutic agents targeting Alzheimer's disease.

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the design of small molecules containing fluorinated groups aimed at inhibiting tyrosinase activity in human cells. The results highlighted that modifications in the chemical structure significantly affected the potency of inhibition, with some derivatives showing enhanced activity compared to traditional inhibitors like kojic acid.

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